molecular formula C14H12I2 B042912 4,4'-Diiodo-3,3'-dimethylbiphenyl CAS No. 7583-27-9

4,4'-Diiodo-3,3'-dimethylbiphenyl

Cat. No.: B042912
CAS No.: 7583-27-9
M. Wt: 434.05 g/mol
InChI Key: ISWXEMYZGWXIIZ-UHFFFAOYSA-N
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Description

4,4’-Diiodo-3,3’-dimethylbiphenyl is an organic compound with the molecular formula C14H12I2. It is characterized by the presence of two iodine atoms and two methyl groups attached to a biphenyl structure. This compound is known for its unique chemical properties and is used in various scientific research applications.

Scientific Research Applications

4,4’-Diiodo-3,3’-dimethylbiphenyl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “4,4’-Diiodo-3,3’-dimethylbiphenyl” is not fully understood and may vary depending on the specific application . More research is needed to fully understand this mechanism .

Safety and Hazards

“4,4’-Diiodo-3,3’-dimethylbiphenyl” is very toxic to aquatic life and may cause an allergic skin reaction . It is also harmful if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Therefore, it should be handled with care and appropriate safety measures should be taken .

Future Directions

The future directions for the use and study of “4,4’-Diiodo-3,3’-dimethylbiphenyl” are not clear at this time. More research is needed to fully understand its properties, potential uses, and safety implications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Diiodo-3,3’-dimethylbiphenyl can be synthesized through several methods. One common approach involves the iodination of 3,3’-dimethylbiphenyl using iodine and a suitable oxidizing agent. The reaction typically occurs in the presence of a catalyst, such as iron or copper, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of 4,4’-Diiodo-3,3’-dimethylbiphenyl often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4,4’-Diiodo-3,3’-dimethylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dibromo-3,3’-dimethylbiphenyl
  • 4,4’-Dichloro-3,3’-dimethylbiphenyl
  • 4,4’-Difluoro-3,3’-dimethylbiphenyl

Uniqueness

4,4’-Diiodo-3,3’-dimethylbiphenyl is unique due to the presence of iodine atoms, which impart distinct chemical properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific chemical reactions and applications .

Properties

IUPAC Name

1-iodo-4-(4-iodo-3-methylphenyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12I2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWXEMYZGWXIIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)I)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624766
Record name 4,4'-Diiodo-3,3'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7583-27-9
Record name 4,4'-Diiodo-3,3'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4â??-diiodo-3,3â??-dimethylbiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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